N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide
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Overview
Description
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoxazole ring, a morpholine ring, and a nitrobenzamide group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and an appropriate aldehyde or ketone under acidic conditions
The morpholine ring is then introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with morpholine under basic conditions. Finally, the nitrobenzamide group is added through a nitration reaction, typically using nitric acid and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzoxazoles.
Scientific Research Applications
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly against colorectal carcinoma cell lines.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with DNA, causing cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide
- 2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide
Uniqueness
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is unique due to the presence of the morpholine ring, which imparts specific biological activities not observed in other similar compounds. Additionally, the combination of the benzoxazole and nitrobenzamide groups enhances its potential as an anticancer agent .
Properties
Molecular Formula |
C25H21ClN4O5 |
---|---|
Molecular Weight |
492.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide |
InChI |
InChI=1S/C25H21ClN4O5/c1-15-2-6-20-23(12-15)35-25(28-20)16-3-5-19(26)21(13-16)27-24(31)18-14-17(30(32)33)4-7-22(18)29-8-10-34-11-9-29/h2-7,12-14H,8-11H2,1H3,(H,27,31) |
InChI Key |
HOHBAQLLSUBNIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5 |
Origin of Product |
United States |
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